3-Amino-4-(isopentyloxy)benzoic acid

Overview

Description

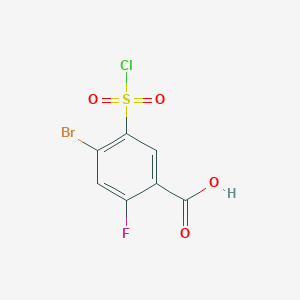

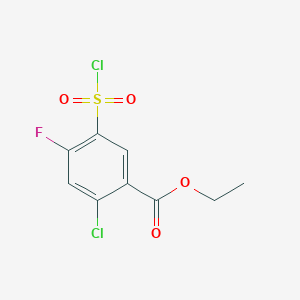

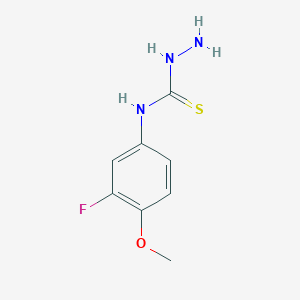

3-Amino-4-(isopentyloxy)benzoic acid is an organic compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 g/mol . The compound is a solid and should be stored at 2-8°C .

Molecular Structure Analysis

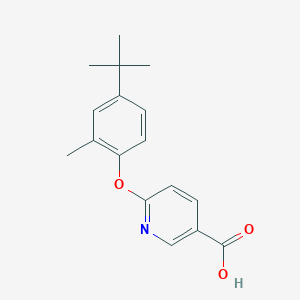

The InChI code for 3-Amino-4-(isopentyloxy)benzoic acid is 1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3-Amino-4-(isopentyloxy)benzoic acid is a solid compound . It has a molecular weight of 223.27 g/mol . The compound should be stored at 2-8°C . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Scientific Research Applications

Synthesis of Thermotropic Polybenzoxazoles

3-Amino-4-(isopentyloxy)benzoic acid is used in the synthesis of thermotropic polybenzoxazoles (PBOs), which are high-performance polymers known for their exceptional thermal stability and mechanical strength . These PBOs are synthesized through polycondensation with aliphatic diamines, resulting in materials with high molecular weight and ultrahigh thermal resistance, surpassing conventional bio-based polymers like polyamides or poly(lactic acid).

Development of Liquid Crystalline Polymers

The compound serves as a monomer for the development of liquid crystalline polymers that exhibit behavior allowing them to be spun into fibers in a melting state . These fibers demonstrate superior Young’s modulus and mechanical strength, making them suitable for advanced applications in textiles and materials science.

Bio-based Polymer Research

In the realm of bio-based polymer research, 3-Amino-4-(isopentyloxy)benzoic acid is a valuable resource due to its rigid aromatic structure and multifunctionality . It’s utilized as a bio-based monomer for various polymeric materials, contributing to the development of sustainable and high-performance plastics.

Chemical Synthesis

This compound is involved in chemical synthesis processes across various fields, including life sciences, material sciences, and analytical chemistry . Its role in synthesis is pivotal due to its reactive amino group, which can be utilized in creating complex molecules.

Chromatography

In chromatography, 3-Amino-4-(isopentyloxy)benzoic acid can be used as a standard or a derivative for the analysis of complex mixtures . Its unique structure allows for selective interactions with other compounds, aiding in their separation and identification.

Material Science Applications

The compound’s properties make it suitable for creating materials with specific characteristics, such as enhanced durability or resistance to environmental factors . It’s particularly useful in the synthesis of materials that require a balance of flexibility and rigidity.

Analytical Chemistry

As an analytical reagent, 3-Amino-4-(isopentyloxy)benzoic acid is used in various assays and diagnostic tests . Its reactivity with other chemicals makes it a versatile tool for detecting and quantifying substances.

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, and H319 . These indicate that the compound can cause skin irritation, serious eye damage, and may be harmful if swallowed or in contact with skin . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name |

3-amino-4-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXLOVISGRZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(isopentyloxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)